2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid
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Description
2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid, also known as TFMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis in Heterocyclic Systems
2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid is used in the synthesis of various heterocyclic systems. For instance, it has been used as a reagent in the preparation of heterocyclic structures like pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones (Toplak et al., 1999).
Regioselective Synthesis
This compound is vital in regioselective synthesis methods. It has been used in a solvent-free cyclocondensation process, which is significant in the synthesis of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines (Quiroga et al., 2007).
Crystal Structure Studies
The compound has also been a part of studies focusing on crystal structures. For instance, research involving the crystal structure of 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl] benzoic acid methyl ester helps in understanding the conjugated systems and molecular interactions in such compounds (Ming & South, 2004).
Dual Inhibitor Synthesis
In medicinal chemistry, derivatives of this compound have been synthesized as potential dual inhibitors for enzymes like thymidylate synthase and dihydrofolate reductase, crucial in cancer treatment (Gangjee et al., 2008).
Antifolate and Antitumor Activity
Similar derivatives are also investigated for their antifolate and antitumor activity, highlighting the compound's role in developing cancer therapies (Gangjee et al., 2000).
Luminescence and Multi-Stimuli-Responsive Properties
The compound's derivatives have been studied for their luminescence in both solution and solid states. This research opens avenues in understanding and developing materials with enhanced emission and stimuli-responsive properties (Srivastava et al., 2017).
properties
IUPAC Name |
2-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c1-7-2-3-8(6-9(7)11(20)21)18-12-17-5-4-10(19-12)13(14,15)16/h2-6H,1H3,(H,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUUUERWKXOYDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1495407-96-9 |
Source
|
Record name | 2-methyl-5-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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